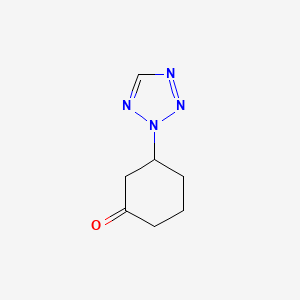

3-(2H-tetrazol-2-yl)cyclohexanone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(tetrazol-2-yl)cyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c12-7-3-1-2-6(4-7)11-9-5-8-10-11/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCUOWCEOBJTFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)N2N=CN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature, Isomerism, and Conformational Analysis of 3 2h Tetrazol 2 Yl Cyclohexanone

Systematic IUPAC Nomenclature and Isomeric Considerations

The formal name for the compound , according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 3-(2H-1,2,3,4-tetrazol-2-yl)cyclohexan-1-one . This nomenclature precisely defines the molecular architecture, indicating a cyclohexanone (B45756) ring as the principal functional group, with a tetrazolyl substituent attached at the third carbon atom. The "2H" designation specifies that the point of attachment from the tetrazole ring to the cyclohexanone is the nitrogen atom at the 2-position of the tetrazole ring.

Due to the substitution at the C3 position of the cyclohexanone ring, this carbon atom becomes a chiral center. Consequently, 3-(2H-tetrazol-2-yl)cyclohexanone can exist as a pair of enantiomers:

(R)-3-(2H-tetrazol-2-yl)cyclohexanone

(S)-3-(2H-tetrazol-2-yl)cyclohexanone

These stereoisomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions.

| Aspect | Description |

| Parent Hydride | Cyclohexane |

| Principal Functional Group | Ketone (-one) |

| Parent Compound | Cyclohexanone |

| Substituent | 2H-tetrazol-2-yl |

| Position of Substituent | 3 |

| Full IUPAC Name | 3-(2H-1,2,3,4-tetrazol-2-yl)cyclohexan-1-one |

| Chirality | Chiral center at C3 |

| Stereoisomers | (R) and (S) enantiomers |

Regioisomeric Differentiation: 1H- vs. 2H-Tetrazolyl Linkages and their Chemical Implications

A significant aspect of the structure of this compound is the specific connection point of the tetrazole ring. The "2H" signifies that the cyclohexanone moiety is bonded to the nitrogen atom at the 2-position of the tetrazole ring. This gives rise to a regioisomer, 3-(1H-tetrazol-1-yl)cyclohexanone , where the linkage is through the nitrogen at the 1-position.

The 1H- and 2H-isomers of the parent tetrazole are tautomers, with the 1H form generally being more stable in the solid phase and the 2H form dominating in the gas phase. wikipedia.org When a substituent is placed on one of the nitrogen atoms, this tautomeric equilibrium is no longer possible between the two.

The electronic properties of the 1H- and 2H-tetrazolyl groups differ. The 2H-tetrazole isomer is generally considered more aromatic and has a more symmetrical distribution of electron density compared to the 1H-isomer. These electronic differences can influence the chemical reactivity and physical properties of the respective cyclohexanone derivatives. For instance, the acidity of the remaining N-H proton in a 1H-tetrazole is a key feature, which is absent in the 2-substituted isomer.

| Feature | This compound | 3-(1H-tetrazol-1-yl)cyclohexanone |

| Attachment Point | N2 of the tetrazole ring | N1 of the tetrazole ring |

| Symmetry | More symmetric electron distribution | Less symmetric electron distribution |

| Aromaticity | Generally considered more aromatic | Aromatic |

| N-H Acidity | Absent | A proton on the tetrazole ring can be acidic |

Tautomeric Equilibria of the Tetrazole Moiety and their Influence on Molecular Structure

The parent tetrazole ring can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. wikipedia.orgresearchgate.netnih.govresearchgate.net This equilibrium is a dynamic process where a proton shifts between the nitrogen atoms of the ring. However, in this compound, the substituent at the N2 position "locks" the ring into the 2H-tautomeric form. Therefore, this specific compound does not exhibit the 1H-2H tautomerism.

While the primary tautomerism is quenched, the fundamental chemistry of the tetrazole ring is still significant. The tetrazole moiety is known to be a bioisosteric analogue of a carboxylic acid group, which can be relevant in medicinal chemistry contexts. researchgate.netresearchgate.net

Conformational Dynamics of the Cyclohexanone Ring System

The cyclohexanone ring is not planar and, similar to cyclohexane, adopts a variety of non-planar conformations. The most stable of these is the chair conformation. youtube.com

Chair Conformation Analysis and Preferred Orientations

The chair conformation of cyclohexanone minimizes both angle strain and torsional strain. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. For a monosubstituted cyclohexane, the substituent generally prefers the equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction. libretexts.orglibretexts.org

In the case of this compound, the 2H-tetrazol-2-yl group is subject to these conformational considerations. The two chair conformations are in rapid equilibrium through a process called ring flipping.

Equatorial Conformer: The 2H-tetrazol-2-yl group is in the equatorial position. This is the more stable conformation due to reduced steric strain.

Axial Conformer: The 2H-tetrazol-2-yl group is in the axial position, leading to greater steric hindrance from the axial hydrogens at the C1 and C5 positions.

Therefore, the conformational equilibrium will strongly favor the conformer where the 3-(2H-tetrazol-2-yl) group is in the equatorial position.

Stereochemical Aspects of the Cyclohexanone Substitution

The presence of the substituent at the C3 position introduces a stereocenter. This means that this compound is a chiral molecule and exists as a pair of enantiomers, (R) and (S). The specific three-dimensional arrangement of the atoms defines the absolute configuration of each enantiomer.

Reactivity Profiles and Organic Transformations of 3 2h Tetrazol 2 Yl Cyclohexanone

Chemical Reactivity of the Cyclohexanone (B45756) Carbonyl Group

The carbonyl group of the cyclohexanone ring is a primary site for nucleophilic addition and other related transformations characteristic of ketones.

Reduction: The carbonyl group can be readily reduced to a hydroxyl group, yielding 3-(2H-tetrazol-2-yl)cyclohexanol. This transformation can be achieved using various reducing agents. Metal hydrides, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are commonly employed for this purpose. The stereochemical outcome of the reduction of substituted cyclohexanones is influenced by factors such as the steric bulk of the substituent and the reducing agent, leading to the formation of either cis or trans isomers. acs.org For 3-substituted cyclohexanones, the incoming hydride can attack from either the axial or equatorial face of the ring, resulting in a mixture of diastereomeric alcohols.

Enolate Formation and Alkylation: The presence of α-hydrogens (on carbons 2 and 6) allows for the formation of an enolate under basic conditions. This enolate is a powerful nucleophile and can participate in various alkylation reactions. For instance, treatment with a base like lithium diisopropylamide (LDA) followed by the addition of an alkyl halide (e.g., methyl iodide) can introduce an alkyl group at the α-position. youtube.com The regioselectivity of this reaction (alkylation at C-2 vs. C-6) can be controlled by the reaction conditions, including the choice of base, solvent, and temperature.

Wittig Reaction: The carbonyl group can be converted to an alkene through the Wittig reaction. This involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to form a methylenecyclohexane (B74748) derivative. This reaction is a versatile method for carbon-carbon bond formation.

Schmidt Reaction: Under acidic conditions with hydrazoic acid (HN₃), ketones can undergo the Schmidt reaction. While this reaction typically converts cyclic ketones into lactams (amides), the formation of tetrazole derivatives is also possible, especially under specific conditions. stackexchange.com The reaction proceeds through a nitrilium ion intermediate, which can be attacked by another molecule of hydrazoic acid to form the tetrazole ring. stackexchange.com

Behavior of the 2H-Tetrazolyl Moiety in Organic Reactions

The 2H-tetrazole ring is an aromatic, high-nitrogen heterocycle with distinct thermal and photochemical properties.

Substituted tetrazoles are known for their thermal lability, often decomposing with the extrusion of molecular nitrogen (N₂). researchgate.net Theoretical studies on the parent 2H-tetrazole suggest that thermal decomposition is a dominant pathway. acs.org The process is often initiated by ring cleavage. For many energetic tetrazole derivatives, this decomposition is a rapid process that releases significant chemical energy. researchgate.netenergetic-materials.org.cn The primary gaseous product evolved during the thermolysis of tetrazoles is molecular nitrogen (N₂), a reflection of the ring's high nitrogen content. energetic-materials.org.cn Other potential gaseous products, depending on the substituents and decomposition conditions, can include hydrazoic acid (HN₃) and hydrogen cyanide (HCN). energetic-materials.org.cn

Table 1: Potential Gaseous Products from Thermal Decomposition

| Product | Chemical Formula | Note |

|---|---|---|

| Molecular Nitrogen | N₂ | Primary and most abundant gaseous product. energetic-materials.org.cn |

| Hydrazoic Acid | HN₃ | A possible byproduct of decomposition. energetic-materials.org.cn |

The photochemistry of tetrazoles is a versatile area of study, with outcomes highly dependent on the substituents and the reaction medium (e.g., solution or cryogenic matrix). nih.gov Photodecomposition invariably involves the cleavage of the tetrazole ring, leading to a variety of photoproducts. nih.gov A common photochemical pathway for substituted tetrazoles involves the photoextrusion of molecular nitrogen, which generates a highly reactive nitrene intermediate. nih.gov This nitrene can then undergo various subsequent reactions, such as insertions or rearrangements, to yield the final products. nih.gov The choice of solvent can be crucial in directing the photodegradation pathways and stabilizing the resulting photoproducts. nih.gov

Derivatization Strategies and Functional Group Interconversions

The dual functionality of 3-(2H-tetrazol-2-yl)cyclohexanone allows for a variety of derivatization strategies.

From the Carbonyl Group: As discussed, the ketone can be converted into an alcohol, an alkene, or an α-alkylated ketone. The resulting alcohol can be further functionalized, for example, through esterification or etherification.

Via the Tetrazole Ring: While the tetrazole ring is generally stable, certain reactions can be performed. For instance, if the synthesis allows for a 5-substituted-1H-tetrazole precursor, the nitrogen atoms of the ring can be alkylated, although this often leads to a mixture of N1 and N2 isomers. researchgate.net

Nucleophilic and Electrophilic Reactivity at the Tetrazole Ring

The electronic nature of the tetrazole ring, with its four nitrogen atoms, makes it electron-deficient. This characteristic influences its reactivity towards nucleophiles and electrophiles.

Nucleophilic Reactivity: The tetrazole ring itself is generally resistant to nucleophilic attack due to its aromaticity and electron-rich nature (in terms of lone pairs). However, the nitrogen atoms possess lone pairs that can act as nucleophiles or bases. nih.govacs.org For instance, they can coordinate to metal ions, making tetrazole moieties effective metal chelators. nih.govacs.org

Electrophilic Reactivity: Alkylation and acylation are common electrophilic reactions for tetrazoles. researchgate.netnih.gov In the case of NH-unsubstituted tetrazoles, these reactions can occur at either the N1 or N2 position, leading to regiochemical isomers. researchgate.net For a 2-substituted tetrazole like the title compound, the ring nitrogens are less available for further electrophilic attack.

Regioselective Chemical Modifications of the Cyclohexanone Core

Beyond the direct reactions of the carbonyl group, the cyclohexanone ring can be modified at other positions, often with a high degree of regioselectivity.

α-Halogenation: In the presence of an acid or base catalyst, the cyclohexanone can be halogenated at the α-position (C-2 or C-6) using reagents like bromine (Br₂) or N-bromosuccinimide (NBS).

Conjugate Addition: If an α,β-unsaturated analog, 3-(2H-tetrazol-2-yl)cyclohex-2-en-1-one, were formed (e.g., via α-bromination followed by elimination), it would be susceptible to conjugate addition (Michael addition). Nucleophiles would preferentially attack the β-carbon of the enone system.

Reactions at the 4- and 5-positions: Modifications at positions further from the carbonyl group are less direct and typically require multi-step synthetic sequences. For instance, introducing a functional group at the 4- or 5-position might involve a ring-opening and re-closing strategy or the use of a pre-functionalized cyclohexanone starting material. The reactivity at these positions is generally that of a standard alkane, requiring more vigorous conditions for reactions like free-radical halogenation unless activated by other functional groups.

Spectroscopic and Crystallographic Elucidation of Chemical Structure and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed. For 3-(2H-tetrazol-2-yl)cyclohexanone, a suite of NMR experiments is employed to assign every proton and carbon signal and to establish the stereochemical relationship between the tetrazole substituent and the cyclohexanone (B45756) ring.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) of the protons are influenced by the electron-withdrawing effects of the carbonyl group and the tetrazole ring.

A characteristic feature in the ¹H NMR spectrum is the signal corresponding to the proton on the carbon atom of the tetrazole ring (C-H of the tetrazole). This proton typically appears as a singlet in the downfield region, often above 8.5 ppm, due to the aromatic nature and the presence of four nitrogen atoms in the ring.

The proton at the C3 position of the cyclohexanone ring (the methine proton) is coupled to the adjacent methylene (B1212753) protons at C2 and C4, resulting in a complex multiplet. Its chemical shift is significantly influenced by the attachment of the electronegative tetrazole ring. The remaining methylene protons of the cyclohexanone ring appear as a series of multiplets in the upfield region, typically between 1.5 and 3.0 ppm. The protons on C2 and C6, being alpha to the carbonyl group, are expected to be the most deshielded among the cyclohexanone ring protons.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Tetrazole-H | ~8.5-9.5 | s | - |

| H-3 | ~4.5-5.0 | m | - |

| H-2, H-6 | ~2.2-2.8 | m | - |

| H-4, H-5 | ~1.7-2.2 | m | - |

| Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific conformation. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon (C=O) of the cyclohexanone ring is the most deshielded carbon and appears at a characteristic chemical shift in the range of 200-215 ppm.

The carbon atom of the tetrazole ring is also significantly deshielded and typically appears in the aromatic region of the spectrum. The C3 carbon of the cyclohexanone ring, directly attached to the tetrazole moiety, shows a chemical shift that is influenced by the nitrogen heterocycle. The remaining carbons of the cyclohexanone ring resonate at higher field strengths.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O (C1) | ~208 |

| Tetrazole-C | ~150-160 |

| C3 | ~55-65 |

| C2, C6 | ~40-50 |

| C4, C5 | ~25-35 |

| Note: These are approximate chemical shift ranges and can be influenced by experimental conditions. |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and for determining the connectivity and stereochemistry of this compound.

COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton couplings. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically on adjacent carbon atoms. This allows for the tracing of the proton network within the cyclohexanone ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This provides a direct link between the ¹H and ¹³C NMR spectra, facilitating the assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for establishing the connectivity between the cyclohexanone ring and the tetrazole substituent. For instance, a correlation between the H-3 proton of the cyclohexanone ring and the carbon of the tetrazole ring would definitively confirm the substitution pattern.

Vibrational Spectroscopy for Characteristic Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group and the tetrazole ring.

C=O Stretch: A strong, sharp absorption band in the region of 1700-1725 cm⁻¹ is indicative of the carbonyl stretching vibration of the cyclohexanone ring. The exact position can be influenced by the electronic effects of the tetrazole substituent.

C-N and N=N Stretches: The tetrazole ring exhibits a series of characteristic stretching and bending vibrations. C=N and N=N stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.

C-H Stretches: The C-H stretching vibrations of the cyclohexanone ring and the tetrazole C-H bond are observed in the region of 2850-3100 cm⁻¹.

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C=O | Stretch | 1700-1725 | Strong, Sharp |

| C=N, N=N (Tetrazole) | Stretch | 1400-1600 | Medium to Weak |

| C-H (sp³ and sp²) | Stretch | 2850-3100 | Medium |

| C-N (Tetrazole) | Stretch | 1000-1300 | Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric stretching vibrations of the tetrazole ring are expected to be prominent. The C=O stretching vibration will also be present, although its intensity may differ from that in the FTIR spectrum. The skeletal vibrations of the cyclohexanone ring will also give rise to characteristic Raman signals.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. For this compound, with a chemical formula of C7H10N4O, the expected exact mass can be precisely calculated.

High-resolution mass spectrometry (HRMS) would be the preferred method for confirming the molecular formula. The technique's high accuracy would allow for the differentiation of the compound from other molecules with the same nominal mass but different elemental compositions.

The fragmentation of this compound under electron ionization (EI) is predicted to follow pathways characteristic of both the cyclohexanone and tetrazole moieties. Key fragmentation processes would likely include the loss of the tetrazole ring, cleavage of the cyclohexanone ring, and the elimination of small neutral molecules like N2 and CO. The resulting fragmentation pattern would provide a unique fingerprint for the compound's structural identification.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated Mass (m/z) | Description |

| [C7H10N4O]+• | 166.0855 | Molecular Ion |

| [C6H9O]+ | 97.0653 | Loss of HN4 |

| [C7H10O]+• | 110.0732 | Loss of N2 |

| [C6H10N4]+• | 138.0905 | Loss of CO |

| [C5H6O]+• | 82.0419 | Retro-Diels-Alder reaction |

Note: The data in this table is predictive and based on theoretical calculations and known fragmentation patterns of related structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to the electronic transitions of the carbonyl group in the cyclohexanone ring and the aromatic tetrazole ring.

The carbonyl group typically shows a weak n→π* transition at around 280-300 nm and a stronger π→π* transition at shorter wavelengths. The 2H-tetrazole ring, being a heterocyclic aromatic system, is also expected to display π→π* transitions. The position and intensity of these absorption bands can be influenced by the solvent polarity. A detailed analysis of the UV-Vis spectrum would aid in understanding the electronic structure and conjugation within the molecule.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted Wavelength (λmax) | Molar Absorptivity (ε) | Chromophore |

| n→π | ~290 nm | Low | Carbonyl |

| π→π | ~210 nm | High | Carbonyl |

| π→π* | ~240 nm | Moderate | 2H-Tetrazole |

Note: The data presented in this table is illustrative and based on the typical spectral characteristics of the constituent functional groups.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture and Bond Parameters

Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. A successful SC-XRD analysis of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles, unequivocally establishing its molecular conformation and stereochemistry.

The analysis would reveal the conformation of the cyclohexanone ring, which is expected to adopt a chair conformation to minimize steric strain. It would also define the relative orientation of the tetrazole substituent on the cyclohexanone ring. Furthermore, SC-XRD data would elucidate the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the crystal packing.

Table 3: Hypothetical Single Crystal X-ray Diffraction Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 105.5 |

| Volume (ų) | 819.4 |

| Z | 4 |

Note: This data is hypothetical and serves as an example of what could be expected from an SC-XRD experiment.

Chromatographic Techniques for Purity Assessment and Isomeric Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any isomers or impurities that may be present from its synthesis.

High-Performance Liquid Chromatography (HPLC) would be a primary tool for purity analysis. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, would likely provide good separation. A UV detector set to one of the compound's absorption maxima would be used for detection.

Gas Chromatography (GC) could also be employed, provided the compound is sufficiently volatile and thermally stable. A polar capillary column would be suitable for separating the compound from less polar impurities.

Chiral Chromatography would be necessary to separate the enantiomers of this compound if it is synthesized as a racemic mixture. Specialized chiral stationary phases would be required for this separation.

Table 4: Illustrative HPLC Method for Purity Assessment of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Retention Time | ~5.2 min |

Note: The conditions in this table are illustrative and would require optimization for a specific sample.

Computational and Theoretical Investigations of 3 2h Tetrazol 2 Yl Cyclohexanone

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within 3-(2H-tetrazol-2-yl)cyclohexanone. These calculations provide optimized geometries, corresponding energies, and a wealth of information about the molecule's electronic nature.

Density Functional Theory (DFT) stands as a workhorse in the computational chemist's toolkit for its balance of accuracy and computational cost. For this compound, DFT methods, such as the widely used B3LYP functional combined with a suitable basis set like 6-311+G(d,p), are employed to explore its conformational landscape. mdpi.com The cyclohexanone (B45756) ring can adopt several conformations, primarily the chair, boat, and twist-boat forms. The position and orientation of the 2H-tetrazol-2-yl substituent at the C3 position significantly influence the relative stabilities of these conformers.

DFT calculations would systematically evaluate the energies of the equatorial and axial conformers of the chair form, which is generally the most stable for cyclohexanone derivatives. These calculations would reveal the energetic penalty associated with the axial orientation of the bulky tetrazolyl group due to 1,3-diaxial interactions. The results of such a study would likely be presented in a data table comparing the relative energies of the different conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Conformer | Relative Energy (kcal/mol) |

| Equatorial Chair | 0.00 |

| Axial Chair | +2.5 |

| Twist-Boat | +5.8 |

| Boat | +7.2 |

Note: This table is illustrative and based on general principles of conformational analysis of substituted cyclohexanones.

For a more rigorous, albeit computationally intensive, characterization of the electronic structure, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be utilized. nih.gov These methods, which are based on the direct solution of the Schrödinger equation without empirical parameterization, provide a higher level of accuracy for electronic energies and properties. For a molecule like this compound, ab initio calculations would be particularly useful for benchmarking the results from DFT and for investigating specific electronic phenomena where DFT might be less reliable. High-level ab initio calculations can provide very accurate predictions of molecular geometries and vibrational frequencies. rsc.org

Analysis of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) Mapping

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the nitrogen-rich tetrazole ring, reflecting its electron-donating character. The LUMO, conversely, is likely to be centered around the carbonyl group of the cyclohexanone ring, which is an electron-deficient site.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. In this compound, the MEP would show a negative potential around the nitrogen atoms of the tetrazole ring and the oxygen atom of the carbonyl group. A positive potential would be expected around the hydrogen atoms and the carbonyl carbon.

Theoretical Studies on Tautomeric Equilibria and Tetrazole Ring Aromaticity

Tautomerism is a significant aspect of tetrazole chemistry. The 2H-tetrazole isomer is generally in equilibrium with its 1H-tetrazole counterpart. Computational studies can predict the relative stabilities of these tautomers and the energy barrier for their interconversion. researchgate.net For this compound, the position of the cyclohexanone substituent will influence the tautomeric equilibrium. DFT and ab initio calculations can quantify the energy difference between the 2H and 1H tautomers, providing insight into which form is likely to predominate under different conditions.

The aromaticity of the tetrazole ring is another key feature that can be investigated computationally. Metrics such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) can be calculated to quantify the degree of aromatic character. These calculations would likely confirm the aromatic nature of the 2H-tetrazole ring in this molecule.

Molecular Dynamics Simulations and Conformational Sampling in Condensed Phases

While gas-phase quantum chemical calculations provide fundamental insights, the behavior of this compound in a solvent or the solid state can be different. Molecular dynamics (MD) simulations can be employed to study the conformational dynamics and solvent effects. By simulating the motion of the molecule and its surrounding solvent molecules over time, MD can provide a more realistic picture of its behavior in a condensed phase. These simulations would reveal the preferred conformations in solution and the nature of the interactions with solvent molecules.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data. For this compound, theoretical calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

IR Spectrum: The vibrational frequencies and their corresponding intensities can be calculated using DFT. These theoretical spectra can be compared with experimental IR data to aid in the identification and characterization of the compound. Key predicted peaks would include the C=O stretch of the cyclohexanone ring and various vibrations of the tetrazole ring.

NMR Spectrum: The chemical shifts of the ¹H and ¹³C nuclei can be predicted with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. mdpi.com These theoretical chemical shifts are invaluable for assigning the signals in experimental NMR spectra.

UV-Vis Spectrum: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions and predict the UV-Vis absorption spectrum. This can help in understanding the electronic structure and identifying the orbitals involved in the electronic excitations.

Despite a thorough search for computational and theoretical investigations into the reaction pathways and transition state geometries of this compound, no specific studies on this particular compound were found. Research in the public domain has not yet focused on the detailed theoretical modeling of its reactive behavior.

Computational chemistry, a field that employs theoretical principles to study chemical systems, often utilizes methods like Density Functional Theory (DFT) and ab initio calculations to explore reaction mechanisms. These studies typically elucidate the energetic profiles of reactions, identifying the structures of reactants, products, and the high-energy transition states that connect them. For a given reaction of this compound, such a study would involve mapping the potential energy surface to locate the lowest energy path from reactants to products.

The transition state, a critical point on this pathway, represents the energy maximum and is characterized by a specific geometry where bonds are in the process of breaking and forming. The energy difference between the reactants and the transition state is known as the activation energy, a key determinant of the reaction rate.

While general principles of organic reaction mechanisms can be applied to hypothesize potential pathways involving the ketone or tetrazole moieties of this compound, such as nucleophilic addition to the carbonyl group or reactions involving the nitrogen-rich tetrazole ring, specific quantitative data on activation energies and precise transition state geometries are absent from the current scientific literature.

Future computational studies would be necessary to provide detailed insights into the reactivity of this compound. Such research would likely involve:

Conformational Analysis: Identifying the most stable three-dimensional arrangement of the molecule.

Reaction Coordinate Scanning: Systematically changing the geometry of the reacting system to map the energy landscape of a proposed reaction.

Transition State Optimization: Precisely locating the saddle point on the potential energy surface that corresponds to the transition state.

Frequency Calculations: Confirming the nature of the stationary points (reactants and products as minima, transition state as a first-order saddle point) and calculating zero-point vibrational energies.

Without dedicated theoretical studies, any discussion of the reaction pathways and transition state geometries for this compound remains speculative.

Role of 3 2h Tetrazol 2 Yl Cyclohexanone As a Synthetic Intermediate

Precursor in the Construction of Structurally Diverse Organic Molecules

The bifunctional nature of 3-(2H-tetrazol-2-yl)cyclohexanone allows for a multitude of chemical transformations, leading to a wide array of structurally diverse organic molecules. The cyclohexanone (B45756) core can undergo reactions typical of ketones, such as nucleophilic additions, alpha-functionalization, and rearrangements, while the tetrazole moiety can participate in various cycloaddition and substitution reactions.

The reactivity of the carbonyl group is a key feature for diversification. For instance, Grignard and organolithium reagents can add to the carbonyl to introduce new carbon-carbon bonds, leading to tertiary alcohols. Subsequent dehydration can yield alkenes, which can be further functionalized. The ketone can also be converted to an enolate and reacted with various electrophiles at the alpha-position, introducing alkyl, acyl, or other functional groups.

The tetrazole ring, being an important pharmacophore in medicinal chemistry, can also be a site for synthetic elaboration. Although the 2H-tetrazole isomer is generally more stable than the 1H-isomer, it can still undergo reactions such as N-alkylation or participate in cycloaddition reactions under specific conditions. This dual reactivity allows for the generation of complex molecules with potential applications in drug discovery and materials science.

Illustrative Reactions from this compound:

| Starting Material | Reagent(s) | Product Type | Potential Application |

| This compound | 1. CH3MgBr, 2. H3O+ | Tertiary Alcohol | Chiral auxiliary synthesis |

| This compound | 1. LDA, -78 °C, 2. CH3I | α-Methylated Ketone | Natural product synthesis |

| This compound | H2NNH2, KOH, heat | 3-(2H-tetrazol-2-yl)cyclohexane | Saturated heterocycle synthesis |

| This compound | m-CPBA | Baeyer-Villiger Oxidation Product | Lactone synthesis |

Utilization as a Building Block for Heterocyclic Scaffolds

The inherent structure of this compound makes it an excellent starting point for the synthesis of various heterocyclic scaffolds. The ketone functionality can be a handle to construct fused or spirocyclic ring systems.

For example, condensation reactions with binucleophiles can lead to the formation of new heterocyclic rings fused to the cyclohexanone core. Reaction with hydrazine derivatives can yield pyrazole or pyridazinone systems, while reaction with hydroxylamine can lead to isoxazole derivatives. These reactions often proceed through an initial condensation to form an imine or oxime, followed by an intramolecular cyclization.

Furthermore, the tetrazole ring itself is a key heterocyclic moiety. Its presence in the starting material allows for the synthesis of more complex molecules where the tetrazole is a peripheral or a central feature. For instance, the cyclohexanone ring can be cleaved and reformed to create a larger heterocyclic system that incorporates the tetrazole substituent.

Examples of Heterocyclic Scaffolds Derived from this compound:

| Reagent | Resulting Heterocyclic Scaffold | Reaction Type |

| Phenylhydrazine | Fused Indazole | Fischer Indole Synthesis Analogue |

| Guanidine | Fused Pyrimidine | Condensation/Cyclization |

| Malononitrile, base | Fused Pyridine | Knoevenagel Condensation/Cyclization |

Strategies for Stereoselective Transformations from the Cyclohexanone Core

The control of stereochemistry is a critical aspect of modern organic synthesis. The cyclohexanone core of this compound provides several opportunities for stereoselective transformations. The presence of a substituent at the 3-position can influence the stereochemical outcome of reactions at the carbonyl group and the α-carbons.

For instance, the reduction of the ketone to the corresponding alcohol can be achieved with high diastereoselectivity using chiral reducing agents or by substrate-controlled reduction where the existing stereocenter directs the approach of the hydride. Similarly, enolate formation and subsequent alkylation can be controlled to favor the formation of one diastereomer over the other.

Asymmetric catalysis can also be employed to achieve high enantioselectivity. For example, proline-catalyzed α-amination or α-oxidation of the cyclohexanone can introduce a new stereocenter with high enantiomeric excess. The resulting chiral products can then be used as building blocks in the synthesis of enantiomerically pure complex molecules.

Hypothetical Stereoselective Reactions:

| Reaction | Chiral Catalyst/Reagent | Expected Outcome |

| Aldol Reaction | (S)-Proline | Enantioselective formation of a β-hydroxy ketone |

| Michael Addition | Chiral Phase-Transfer Catalyst | Diastereo- and enantioselective conjugate addition |

| Asymmetric Reduction | (R)-CBS Catalyst | Enantioselective formation of one alcohol enantiomer |

Integration into Multistep Organic Syntheses

The versatility of this compound makes it a valuable intermediate in multistep organic syntheses. Its ability to undergo a variety of transformations allows for its incorporation into complex synthetic routes targeting natural products, pharmaceuticals, or other functional molecules.

In a hypothetical synthetic sequence, the ketone functionality could be used to build a key carbon-carbon bond early in the synthesis. The tetrazole ring could be carried through several synthetic steps, or it could be unmasked from a precursor at a later stage. The stability of the tetrazole ring to many common reaction conditions makes it a robust functional group to carry through a synthetic sequence.

For example, a retrosynthetic analysis of a complex target molecule might identify this compound as a key fragment. A synthetic route could then be designed to elaborate this fragment into the final target. This could involve a sequence of reactions such as a Wittig reaction to form an alkene, followed by a Diels-Alder reaction to construct a new ring system, and finally, modification of the tetrazole ring to introduce additional functionality.

Synthesis and Characterization of Structural Analogues and Derivatives of 3 2h Tetrazol 2 Yl Cyclohexanone

Modifications of the Cyclohexanone (B45756) Ring System (e.g., Alkylation, Olefination)

Modifications to the cyclohexanone ring of 3-(2H-tetrazol-2-yl)cyclohexanone are pivotal for creating a diverse range of analogues. Key transformations include alkylation and olefination, which introduce new functional groups and alter the steric and electronic properties of the core structure.

Alkylation: The introduction of alkyl groups at positions adjacent to the carbonyl group (the α-positions) is a common strategy. This can be achieved by first converting the cyclohexanone into an enamine. The enamine then acts as a nucleophile, attacking an alkyl halide, such as propyl iodide. youtube.com The stereochemical outcome of this reaction is influenced by the existing substituents on the ring, with a preference for the formation of the more stable chair conformation of the product. youtube.com For instance, the alkylation of an enamine derived from 4-tert-butylcyclohexanone (B146137) with propyl iodide yields a mixture of cis and trans isomers, with the trans product being predominant due to the thermodynamic stability of the chair conformation. youtube.com Another approach involves the use of a Dean-Stark trap to remove water and drive the reaction to completion when forming the enamine intermediate. youtube.com

Olefination: The Wittig reaction and its variants are powerful tools for converting the carbonyl group of the cyclohexanone into a carbon-carbon double bond. This transformation introduces an exocyclic double bond, significantly altering the geometry and reactivity of the molecule. For example, a desymmetric Wittig reaction has been employed in the synthesis of cyclooctyne (B158145) derivatives, demonstrating the potential to introduce functionalized alkylidene groups onto a cyclic ketone framework. nih.gov

Variations on the Tetrazole Substituent (e.g., 5-Substituted Analogues)

The tetrazole ring itself offers numerous possibilities for modification, particularly at the 5-position. The synthesis of 5-substituted tetrazoles is a well-established field, often utilizing [3+2] cycloaddition reactions between nitriles and azides. nih.govresearchgate.net

The electronic nature of the substituent on the nitrile can influence the reaction rate, with electron-withdrawing groups generally facilitating the cycloaddition. nih.gov A variety of catalysts, including zinc bromide and heterogeneous catalysts, have been developed to promote these reactions and improve yields. researchgate.netrsc.org Multicomponent reactions (MCRs) have also emerged as an efficient strategy for generating libraries of 5-substituted tetrazoles. nih.govacs.org These methods allow for the rapid assembly of complex molecules from simple starting materials in a single pot.

Exploration of Bridging Linkers between the Tetrazole and Cyclohexanone Moieties

Introducing a bridging linker between the tetrazole and cyclohexanone moieties creates a new class of derivatives with distinct spatial arrangements and properties. Research into bridged tetrazoles has explored various linker types, including nitramine and oxapropane bridges. uni-muenchen.denih.gov These bridged compounds are often synthesized via a one-step Finkelstein reaction from the corresponding dichloro compounds. uni-muenchen.de The nature of the bridge has a significant impact on the thermal stability and energetic properties of the resulting molecules. uni-muenchen.de For example, oxapropane-bridged compounds have been found to be more thermally stable than their nitrazapropane-bridged counterparts. uni-muenchen.de

Impact of Structural Modifications on Chemical Reactivity and Stability Profiles

Structural modifications to any part of the this compound scaffold invariably affect its chemical reactivity and stability.

Reactivity: The introduction of substituents on the cyclohexanone ring can influence the reactivity of the carbonyl group. For example, alkyl groups in the α-position can sterically hinder the approach of nucleophiles. The nature of the substituent on the tetrazole ring also plays a role. For instance, 5-nitro-substituted tetrazoles exhibit different sensitivities compared to their unsubstituted counterparts. uni-muenchen.de

Stability: The thermal stability of tetrazole-containing compounds is a critical consideration, especially for applications in materials science. Studies on bridged tetrazoles have shown that the type of bridge significantly influences the decomposition temperature. uni-muenchen.de For example, bis-nitrotetrazolyl derivatives are generally more thermally stable than bis-tetrazolyl compounds. uni-muenchen.de

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 3-(2H-tetrazol-2-yl)cyclohexanone, and how can reaction conditions be optimized for yield?

- Methodology :

- Hydrazone formation : React cyclohexanone with hydrazine derivatives under acidic conditions (e.g., glacial acetic acid) in absolute ethanol, followed by reflux and solvent evaporation. Similar protocols are used for tetrazole-functionalized hydrazones .

- Tetrazole coupling : Introduce the tetrazole moiety via cycloaddition reactions using nitriles and sodium azide. Optimize solvent choice (e.g., DMSO for high-temperature stability) and reaction time (e.g., 18-hour reflux) to improve yields. Crystallization with water-ethanol mixtures can enhance purity .

- Experimental design : Use factorial design to test variables like temperature, solvent polarity, and catalyst loading. Monitor intermediates via TLC or HPLC.

Q. How can the molecular structure of this compound be confirmed using crystallographic and spectroscopic methods?

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Use high-resolution data (≤1.0 Å) to resolve tetrazole ring geometry and cyclohexanone chair conformation .

- Spectroscopic validation :

- NMR : Assign peaks for cyclohexanone protons (δ ~2.1–2.5 ppm) and tetrazole protons (δ ~8.5–9.5 ppm). Compare with PubChem data for analogous tetrazole derivatives .

- FT-IR : Confirm C=O (1710–1740 cm⁻¹) and tetrazole C-N (1350–1450 cm⁻¹) stretches.

Q. What are the thermodynamic properties of this compound, and how do they influence solvent selection?

- Thermodynamic data : Refer to NIST-reported cyclohexanone properties (e.g., ΔHf = −325 kJ/mol, boiling point = 155°C) as a baseline. For tetrazole derivatives, estimate using Joback’s method for vapor-liquid equilibria (VLE) and solubility parameters .

- Solvent compatibility : Prioritize aprotic solvents (e.g., acetonitrile) to stabilize the tetrazole ring. Avoid water if hydrolytic instability is observed .

Advanced Research Questions

Q. How does the tetrazole moiety influence the catalytic activity of this compound in Baeyer-Villiger oxidations?

- Mechanistic insights : The tetrazole group acts as a weak base, facilitating proton transfer in the rate-limiting ketone activation step. Compare with cyclohexanone monooxygenase (CHMO) catalysis, where tetrazoles may mimic flavin-dependent oxygen activation .

- Experimental validation : Use EPR to detect radical intermediates during oxidation. Optimize TiO₂ photocatalyst loading (e.g., 5.3 g/L) under visible light for enhanced cyclohexanone-to-lactone conversion .

Q. What computational strategies can improve the stability of enzymes like CHMO for biotransformation of this compound?

- FRESCO framework : Predict stabilizing mutations (e.g., ΔΔGFold calculations) to enhance thermostability. For Rhodococcus CHMO, an 8x mutant achieved a 13°C increase in unfolding temperature and 33x longer half-life at 30°C .

- Library design : Combine point mutations (e.g., Cys/Ser substitutions for disulfide bonds) using shuffled libraries. Validate via DSC and activity assays at varying pH (4–9) .

Q. How do impurities in cyclohexanone derivatives affect downstream applications, and what analytical methods mitigate these issues?

- Impurity profiling : Use GC-MS to detect cyclohexanol or 2-methylcyclohexanone byproducts. For caprolactam production, maintain <0.1% impurity via vacuum distillation .

- Mitigation strategies : Optimize hydrogenation catalysts (e.g., Pd-based) for phenol-to-cyclohexanone conversion. Implement inline FTIR for real-time monitoring .

Q. What is the mutagenic potential of this compound, and how should safety protocols be adapted?

- Toxicity data : Cyclohexanone is classified as IARC Group 3 (non-carcinogenic), but inhalation causes respiratory irritation. Use micronucleus tests (e.g., OECD 474) with mammalian bone marrow cells to assess genotoxicity. For tetrazole analogs, prioritize Ames testing .

- Handling protocols : Use fume hoods for synthesis and PPE for skin/eye protection. Store under nitrogen to prevent tetrazole ring oxidation .

Key Research Gaps

- Structure-activity relationships : Limited data on tetrazole electronic effects in cyclohexanone derivatives.

- Biocatalytic scalability : CHMO mutants require testing in continuous flow reactors for industrial adoption.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.